molecular formula C23H25N3O4S B252805 3-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-naphthamide

3-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-naphthamide

Cat. No. B252805
M. Wt: 439.5 g/mol
InChI Key: ZYPDSOQFUULRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-naphthamide, commonly known as MNPA, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. MNPA is a small molecule that has been studied for its ability to interact with various biological targets, making it a promising candidate for drug development.

Mechanism of Action

MNPA interacts with various biological targets such as enzymes, receptors, and ion channels. MNPA has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication, and monoamine oxidase, which is involved in the metabolism of neurotransmitters. MNPA has also been shown to interact with receptors such as the serotonin receptor and the dopamine receptor, which are involved in the regulation of mood and behavior. Finally, MNPA has been shown to interact with ion channels such as the voltage-gated sodium channel, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
MNPA has various biochemical and physiological effects on the body. MNPA has been shown to induce apoptosis in cancer cells by activating the caspase pathway, a series of proteases that are involved in the process of programmed cell death. MNPA has also been shown to inhibit the aggregation of amyloid beta by binding to the protein and preventing its aggregation. Additionally, MNPA has been shown to increase the levels of dopamine by inhibiting the activity of monoamine oxidase.

Advantages and Limitations for Lab Experiments

MNPA has several advantages and limitations for lab experiments. MNPA is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development. MNPA is also relatively stable and can be easily synthesized using standard organic chemistry techniques. However, MNPA has several limitations such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, MNPA has not been extensively studied in clinical trials, making it difficult to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of MNPA. One potential direction is to further investigate its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to study the pharmacokinetics and pharmacodynamics of MNPA in vivo to determine its safety and efficacy in humans. Finally, MNPA could be further modified to improve its solubility and bioavailability, making it a more promising candidate for drug development.

Synthesis Methods

MNPA can be synthesized using a multi-step process that involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. This intermediate is then reacted with 4-(methylsulfonyl)-1-piperazine to form 2-naphthoyl-4-(methylsulfonyl)-1-piperazine. Finally, this intermediate is reacted with 4-amino-3-methoxybenzoic acid to form MNPA. The purity and yield of MNPA can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

MNPA has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. MNPA has also been shown to inhibit the aggregation of amyloid beta, a protein that is involved in the development of Alzheimer's disease. Additionally, MNPA has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the development of Parkinson's disease.

properties

Product Name

3-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-naphthamide

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

3-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C23H25N3O4S/c1-30-22-16-18-6-4-3-5-17(18)15-21(22)23(27)24-19-7-9-20(10-8-19)25-11-13-26(14-12-25)31(2,28)29/h3-10,15-16H,11-14H2,1-2H3,(H,24,27)

InChI Key

ZYPDSOQFUULRRG-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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